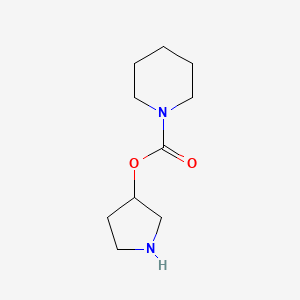

Pyrrolidin-3-yl piperidine-1-carboxylate

Description

Properties

CAS No. |

1525656-49-8 |

|---|---|

Molecular Formula |

C10H18N2O2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

pyrrolidin-3-yl piperidine-1-carboxylate |

InChI |

InChI=1S/C10H18N2O2/c13-10(12-6-2-1-3-7-12)14-9-4-5-11-8-9/h9,11H,1-8H2 |

InChI Key |

YIKXQGRYYHSWJO-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)OC2CCNC2 |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2CCNC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogues and their distinguishing features are summarized below:

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The tert-butyl group in tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate increases logP, enhancing membrane permeability compared to the deprotected target compound .

- Metabolic Stability : Tetrazole-containing analogues show improved stability due to resistance to esterase hydrolysis .

- Solubility : Pyrrolidine-piperidine hybrids are generally water-soluble at physiological pH, but substituents like benzyl or vinylphenyl may reduce aqueous solubility .

Preparation Methods

General Synthetic Strategies

The synthesis of pyrrolidin-3-yl piperidine-1-carboxylate typically involves:

- Construction of the pyrrolidine ring via cycloaddition or ring-closing methods.

- Introduction of the piperidine ring, often protected by a carboxylate group (e.g., Boc protection).

- Functional group interconversions and stereochemical control, including resolution of racemates where necessary.

Cycloaddition-Based Preparation

A notable approach involves a [3+2]-azomethine ylid cycloaddition reaction:

- An E-olefin intermediate reacts with an ylid precursor to form the pyrrolidine ring with predominantly trans-stereochemistry.

- The reaction proceeds in inert solvents such as dichloromethane, toluene, or tetrahydrofuran.

- Activation is achieved by acid catalysts (e.g., trifluoroacetic acid), desilylating agents (e.g., silver fluoride), or heating.

- The resulting cycloaddition product is often a racemate, requiring chiral resolution by preparative HPLC or formation of diastereomeric derivatives for separation.

- Hydrolysis steps may be assisted by heating and use of water-miscible organic co-solvents like 1,4-dioxane or tetrahydrofuran.

Palladium-Catalyzed Hydrogenation and Coupling

Palladium-catalyzed reactions are frequently employed in the synthesis of piperidine derivatives, which are integral to the target compound:

- Palladium-catalyzed hydrogenation can reduce pyridine intermediates to piperidines with high selectivity and yield.

- One-pot functionalization combining hydrogenation with coupling reactions (e.g., Suzuki–Miyaura coupling) can streamline synthesis.

- Reaction conditions such as catalyst choice (Pd or Rh), additives (triethylamine vs. hydrochloric acid), and substrate concentration critically influence yields and chemoselectivity.

- These methods allow for the retention or selective transformation of functional groups, enabling the synthesis of complex piperidine-containing structures.

Organometallic Cyclization Approaches

Organometallic chemistry provides routes to piperidines via cyclization:

- Pd-trimethylenemethane complexes can open activated aziridines in formal [3+3] cycloadditions to yield piperidine derivatives.

- Starting from enantiomerically pure aziridines derived from amino acids, this method affords 5-methylene piperidines in excellent yields.

- Subsequent transformations include ring-closing metathesis and palladium-catalyzed reductions to achieve the desired substitution pattern on the piperidine ring.

Protection and Deprotection Strategies

Protection of the piperidine nitrogen is crucial for selective reactions:

- Common protecting groups include tert-butoxycarbonyl (Boc), benzyl (Bn), and para-methoxybenzyl (PMB).

- Boc groups are typically removed by treatment with acids such as trifluoroacetic acid (TFA).

- Bn groups are removed by catalytic hydrogenation.

- PMB groups can be cleaved under mild acidic conditions.

- These steps allow for selective functionalization of the nitrogen and facilitate subsequent coupling or cyclization reactions.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | [3+2]-Azomethine ylid cycloaddition | E-olefin intermediate, ylid precursor, solvent (DCM, toluene, THF), acid catalyst (TFA), heating | Forms pyrrolidine ring with trans-stereochemistry; racemic mixture |

| 2 | Chiral resolution | Preparative HPLC or diastereomeric derivative formation | Separation of enantiomers for stereochemical purity |

| 3 | Palladium-catalyzed hydrogenation | Pd or Rh catalyst, hydrogen, additives (triethylamine), mild temperature | Reduction of pyridine to piperidine, functional group retention |

| 4 | Protection/deprotection | Boc protection; TFA for deprotection; Bn for hydrogenolysis | Controls nitrogen reactivity during synthesis |

| 5 | Coupling reactions | Suzuki–Miyaura coupling, HATU and triethylamine for amide bond formation | Enables introduction of various substituents |

Summary Table of Key Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| [3+2] Azomethine ylid cycloaddition | E-olefin, ylid precursor, TFA | DCM/toluene/THF, acid catalyst, heating | High stereoselectivity, direct pyrrolidine formation | Racemic mixture, requires resolution |

| Pd-catalyzed hydrogenation | Pd or Rh catalyst, H2, triethylamine | Mild temperature, inert atmosphere | One-pot functionalization, broad substrate scope | Acid sensitivity, possible side reactions |

| Organometallic cyclization | Pd-TMM complex, aziridines | Controlled cycloaddition, metathesis, reduction | High yield, enantiomerically pure products | Multi-step synthesis, requires chiral precursors |

| Protection/deprotection | Boc, Bn, PMB groups; TFA, hydrogenation | Acid treatment, catalytic hydrogenation | Selective nitrogen protection | Additional steps, potential incomplete deprotection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.